molecular formula C12H22Cl4N4O B7949384 3,3-Diaminobenzidine Tetrahydrochloride Hydrate

3,3-Diaminobenzidine Tetrahydrochloride Hydrate

Cat. No.: B7949384
M. Wt: 380.1 g/mol
InChI Key: BYJCVCLFWWSVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

The mechanism of action of 3,3-Diaminobenzidine Tetrahydrochloride Hydrate involves its interaction with peroxidase enzymes. When the compound reacts with peroxidase in the presence of hydrogen peroxide, it forms a visible insoluble product. This reaction is used to visualize the presence of antigens or antibodies in biological samples . The molecular targets include peroxidase enzymes, and the pathways involved are related to the enzymatic activity of peroxidase .

Comparison with Similar Compounds

  • 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride
  • 3,3’,5,5’-Tetramethylbenzidine

Comparison: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is unique in its high sensitivity and specificity as a peroxidase substrate. Compared to similar compounds like 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride and 3,3’,5,5’-Tetramethylbenzidine, it provides more distinct and visible staining, making it a preferred choice in immunohistochemistry and immunoblotting applications .

Biological Activity

3,3-Diaminobenzidine tetrahydrochloride hydrate (DAB) is a widely utilized compound in biological research, particularly known for its role as a chromogen in immunohistochemistry and histological staining. This article delves into its biological activity, applications, and relevant research findings.

  • Chemical Formula : C₁₂H₁₈Cl₄N₄O
  • Molecular Weight : 378.125 g/mol
  • CAS Number : 868272-85-9
  • Melting Point : 300°C

DAB functions primarily as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, DAB is oxidized to form an insoluble brown precipitate, which can be visualized under a microscope. This property makes it invaluable for detecting peroxidase activity in various biological samples.

Applications in Research

  • Histological Staining : DAB is extensively used to visualize peroxidase activity in tissues. It is particularly effective in identifying the presence of specific proteins through immunohistochemical techniques.
  • Immunoblotting : DAB serves as a chromogen in western blotting, allowing researchers to detect target proteins after gel electrophoresis.
  • Cell Culture Studies : It has been employed to study the activity of enzymes such as glutamate decarboxylase in rat cerebellar sections and to detect horseradish peroxidase on cultured cell surfaces .

Case Studies and Research Findings

  • Neurodegenerative Disease Research : A study highlighted the use of DAB to assess mitochondrial enzyme activities in primate models treated with MPTP, a neurotoxin associated with Parkinson's disease. The research demonstrated significant changes in enzyme activities that were visualized using DAB staining, indicating its role in evaluating neurodegenerative processes .
  • Apoptosis Studies : DAB has been utilized to investigate epithelial cell apoptosis related to early cataract formation. The staining technique allowed researchers to visualize apoptotic cells effectively .
  • Fluorescence In Situ Hybridization (FISH) : DAB has been integrated into FISH protocols, enhancing the detection of nucleic acids within cells and tissues, thus broadening its application scope beyond traditional histochemistry .

Data Table: Summary of Biological Activities

Application AreaDescriptionKey Findings
Histological StainingVisualization of peroxidase activity in tissuesEffective for detecting specific proteins
ImmunoblottingChromogen for western blottingEnables protein detection post-electrophoresis
Neurodegenerative StudiesAssessment of mitochondrial enzyme activities in disease modelsSignificant changes observed with DAB staining
Apoptosis DetectionVisualization of apoptotic cells in cataract studiesClear identification of cell death processes
FISHDetection of nucleic acidsEnhanced visualization capabilities

Properties

IUPAC Name

5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCVCLFWWSVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Reactant of Route 2
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Reactant of Route 3
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Reactant of Route 4
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Reactant of Route 5
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Reactant of Route 6
3,3-Diaminobenzidine Tetrahydrochloride Hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.